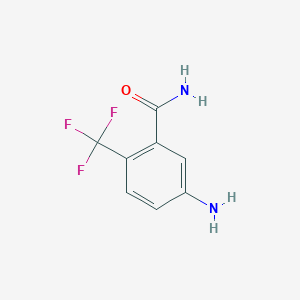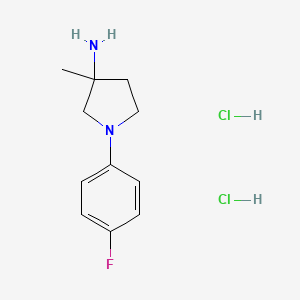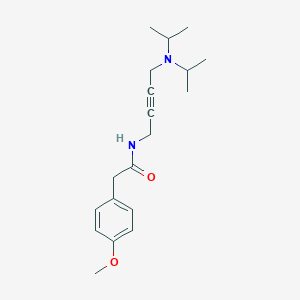
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions. MNTX is a member of the isoxazole class of compounds and is structurally related to the non-opioid analgesic, ketamine.
科学的研究の応用
Antimicrobial Agents : Compounds with structural features similar to the queried chemical have been explored for their antimicrobial properties. For instance, a study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds evaluated for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds were characterized by their quinazolinone and thiazolidinone moieties, suggesting the potential of related structures in antimicrobial research (Desai, Dodiya, & Shihora, 2011).
Cytotoxic Agents : Research on benzimidazo[2,1-a]isoquinoline derivatives with carboxamide side chains has shown that these compounds possess varying degrees of cytotoxic activity against cancer cell lines. This suggests a potential avenue for the development of new anticancer agents. The position of the carboxamide side chain within the molecular structure significantly influences the compound's cytotoxicity, highlighting the importance of structural modifications in drug design (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Antitumor Agents : The quinazolin-4-one moiety, similar to the queried compound, has been identified in antitumor agents such as CB30865. Research aimed at increasing the water solubility of these compounds has led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest. This highlights the potential of quinazolinone derivatives in cancer therapy and the importance of solubility in drug efficacy (Bavetsias et al., 2002).
Cascade Reactions : The synthesis of complex heterocyclic structures, such as isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones, demonstrates the application of cascade reactions in creating structurally diverse and potentially biologically active compounds. This approach, utilizing copper-catalyzed aerobic oxidative radical cascade annulations, exemplifies the efficiency and versatility of modern synthetic methodologies in accessing novel heterocycles (Chen et al., 2018).
特性
IUPAC Name |
5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKLGOOCHILQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)


![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)

